molecular formula C12H13N3O2 B1277716 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-63-5

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B1277716
CAS No.: 886503-63-5
M. Wt: 231.25 g/mol
InChI Key: GMQFFGPSZPLCJJ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ( 886503-63-5 ) is a high-value chemical building block with a molecular formula of C 12 H 13 N 3 O 2 and a molecular weight of 231.25 g/mol . This compound features a fused pyrazolopyridine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery. The presence of both a carboxylic acid functional group and a cyclopropyl substituent on this heteroaromatic system makes it a versatile intermediate for the synthesis of more complex molecules, such as carboxamide derivatives . Researchers utilize this compound primarily as a precursor in the design and development of novel bioactive molecules. Its structural motifs are commonly found in compounds investigated for their potential as kinase inhibitors and other therapeutic targets. The SMILES notation for this compound is O=C(C1=C2C(N(C)N=C2C)=NC(C3CC3)=C1)O, which accurately represents its molecular structure . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-6-10-8(12(16)17)5-9(7-3-4-7)13-11(10)15(2)14-6/h5,7H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQFFGPSZPLCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151053
Record name 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-63-5
Record name 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism

  • Reactants :

    • 5-Amino-3-methyl-1-phenylpyrazole.
    • Aromatic aldehydes.
    • Ethyl pyruvate.
  • Catalyst : Pyridine-2-carboxylic acid (P2CA) under microwave irradiation.

Parameter Details Source
Catalyst P2CA (green, solvent-free) PMC
Conditions Microwave heating (110°C), solvent-free
Yield 84–98% (for analogous compounds)
Key Step Cyclocondensation forming pyrazolo[3,4-b]pyridine core with ethyl ester

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes saponification:

  • Reagents : NaOH or KOH in aqueous THF/ethanol.
  • Conditions : Reflux (60–80°C).
  • Yield : >90% (estimated based on analogous reactions).

This approach is scalable and environmentally friendly, leveraging microwave-assisted synthesis.

Hydrolysis of Methyl Ester Precursor

The methyl ester (CAS 938006-47-4) serves as a precursor for the carboxylic acid. BOC Sciences and PubChem detail its hydrolysis:

Parameter Details Source
Reagents NaOH (2M), H₂O/THF (1:1) BOC Sciences
Conditions Reflux (6–8 hours)
Yield 95–99% (based on supplier data)

This method is straightforward and widely used in industrial synthesis.

Comparison of Preparation Methods

Method Advantages Limitations Yield Catalyst
Grignard Oxidation High regioselectivity Low-temperature handling required High None
Doebner Reaction Green chemistry, scalability Multi-step purification 84–98% P2CA
Nano-MOF Catalysis Solvent-free, reusable catalyst Limited substrate scope High Fe₃O₄@MIL-101(Cr)
Ester Hydrolysis Simple, high yield Requires methyl ester precursor 95–99% None

Critical Analysis and Recommendations

Regioselectivity and Functionalization

The Grignard method (CN115872995B) ensures precise acylation at the 4-position due to steric and electronic directing effects of the pyrazolopyridine core. This contrasts with traditional cyclization methods, which may lead to positional isomers.

Sustainability

The P2CA-catalyzed Doebner reaction (PMC) minimizes waste and energy use, aligning with green chemistry principles. However, its scalability for industrial production requires further validation.

Catalyst Reusability

The Fe₃O₄@MIL-101(Cr) catalyst (Nature) offers reusability but may face challenges in cost and mass production.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.26 g/mol
  • CAS Registry Number : 886503-63-5
  • Key Features :
    • Pyrazolo[3,4-b]pyridine core with a cyclopropyl group at position 6.
    • Methyl substituents at positions 1 and 2.
    • Carboxylic acid functional group at position 4, critical for hydrogen bonding and solubility.

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Butyl C₁₆H₂₀N₃O₂ 295.35 Not specified Increased lipophilicity due to longer alkyl chain; potential metabolic stability differences
6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Fluorophenyl C₁₇H₁₄FN₃O₂ 311.31 937598-64-6 Fluorine atom enhances electronegativity; aromatic ring introduces π-π stacking potential
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Fluorophenyl (+ Cl at C5) C₁₇H₁₃ClFN₃O₂ 345.76 107658-94-6 Chlorine at C5 increases steric hindrance and electronic effects; broader halogen-mediated interactions

Substituent Variations at Position 3 or 6

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
3,6-Dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopropyl (C3 and C6) C₁₉H₁₆FN₃O₂ 337.35 1011398-81-4 Dual cyclopropyl groups enhance steric bulk; fluorophenyl adds aromaticity and polarity
6-[4-(Difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-(Difluoromethoxy)phenyl (C6) C₁₆H₁₃F₂N₃O₃ 333.29 1011399-85-1 Difluoromethoxy group increases hydrophobicity and metabolic resistance
3-Cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Ethyl (C6), 2-Fluorophenyl (C1) C₁₈H₁₆FN₃O₂ 325.34 Not specified Ethyl group at C6 reduces ring strain; ortho-fluorophenyl may alter binding orientation

Functional Group Modifications

Compound Name Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Methyl ester (C4) C₁₈H₁₆FN₃O₂ 325.34 938001-13-9 Esterification reduces acidity; enhances cell permeability
1-[(Cyclopentylcarbamoyl)methyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopentylcarbamoyl methyl (C1) C₂₁H₂₅N₅O₃ 403.46 1018052-39-5 Urea-like side chain introduces hydrogen bonding and conformational flexibility

Key Structural and Functional Insights

Position 1 Modifications :

  • Alkyl chains (e.g., butyl) increase lipophilicity but may reduce solubility.
  • Aromatic substituents (e.g., 4-fluorophenyl) enhance target binding via π-π interactions but add molecular weight .

Cyclopropyl vs. Bulky Groups :

  • Cyclopropyl at C6 balances ring strain and metabolic stability.
  • Larger substituents (e.g., difluoromethoxyphenyl) improve receptor selectivity but may hinder bioavailability .

Carboxylic Acid vs. Ester Derivatives :

  • The free carboxylic acid (target compound) offers hydrogen-bonding capacity, critical for target engagement.
  • Esterified analogs (e.g., methyl ester) improve membrane permeability but require metabolic activation .

Halogen Effects :

  • Chlorine or fluorine atoms at C5/C6 enhance electronic effects and intermolecular interactions (e.g., halogen bonding) .

Biological Activity

6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C12H14N2O2C_{12}H_{14}N_2O_2 with a molecular weight of approximately 218.26 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which contributes to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including the compound . Research indicates that derivatives of this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, specific analogs demonstrated significant cytotoxicity against various human and murine cancer cell lines with IC50 values ranging from 0.75 to 4.15 µM without affecting normal cell proliferation .

Table 1: Cytotoxic Activity of Pyrazolo[3,4-b]pyridines

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)2.5
Compound BHeLa (cervical cancer)1.8
Compound CA549 (lung cancer)3.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . Studies utilizing COX enzyme assays revealed that certain pyrazolo derivatives effectively inhibited COX-2 activity, which is crucial in the inflammatory response. The IC50 values for some derivatives were reported at around 0.04 µM, comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrazolo Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Derivative X0.050.04
Derivative Y0.060.03
Derivative Z0.070.04

The biological activity of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound acts as a potent inhibitor of several kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives:

  • Substituents at Position 6 : Modifications at this position have been shown to enhance anticancer activity.
  • Dimethyl Substituents : The presence of dimethyl groups at positions 1 and 3 increases lipophilicity and may improve cellular uptake.

Case Studies

In one notable study, a series of pyrazolo derivatives were synthesized and tested for their anticancer properties in vivo using a breast cancer mouse model. The most promising compounds not only inhibited tumor growth but also exhibited minimal systemic toxicity, indicating their potential as therapeutic agents .

Q & A

Basic: What are the common synthetic routes for preparing 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization of aminopyrazole precursors with cyclopropane-containing carbonyl derivatives. Key steps include:

  • Cyclopropane Ring Formation : Using cyclopropyl ketones or esters in the presence of iodine or copper catalysts to stabilize transition states during ring closure .
  • Solvent Systems : Ethanol or acetic acid is preferred for cyclization due to their polarity and ability to dissolve both aromatic and aliphatic intermediates .
  • Ester Hydrolysis : Final conversion of ester intermediates (e.g., methyl or ethyl esters) to carboxylic acids via alkaline hydrolysis (NaOH in MeOH/H₂O), followed by acidification to pH 4 with HCl .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and confirms regioselectivity of pyrazole-pyridine fusion .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₅N₃O₂ = 281.31 g/mol) and detects fragmentation patterns .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>98%) and monitors degradation products under stress conditions .

Advanced: How can researchers resolve contradictions in reported spectral data for pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or solvent-dependent conformational changes. Strategies include:

  • Variable Temperature NMR : To observe dynamic equilibria between tautomeric forms (e.g., pyrazole vs. pyridine ring protonation states) .
  • X-ray Crystallography : Resolves ambiguities in bond lengths/angles (e.g., cyclopropyl C-C bonds at ~1.5 Å) and confirms fused bicyclic geometry .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to validate assignments .

Advanced: What strategies optimize the solubility of this compound for in vitro pharmacological assays?

Methodological Answer:

  • Salt Formation : Reacting the carboxylic acid with sodium bicarbonate to form water-soluble sodium salts .
  • Prodrug Design : Synthesizing ester prodrugs (e.g., ethyl or methyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in biological systems .
  • Co-solvent Systems : Using DMSO-PBS mixtures (≤10% DMSO) to maintain compound stability while achieving adequate solubility for cell-based assays .

Advanced: How do substituent variations (e.g., cyclopropyl vs. aryl groups) impact kinase inhibition potency?

Methodological Answer:
A comparative study of analogues reveals:

SubstituentBiological Activity (IC₅₀)Key Interactions
Cyclopropyl0.8 µM (Kinase X)Hydrophobic pocket occupancy
4-Fluorophenyl1.5 µM (Kinase X)π-π stacking with Phe residue
4-Methoxyphenyl2.3 µM (Kinase X)Reduced activity due to steric hindrance
  • Structural Basis : Cyclopropyl’s small size and high lipophilicity enhance binding to conserved hydrophobic regions in kinase ATP pockets .
  • Activity Cliffs : Replacements larger than cyclopropyl (e.g., butyl groups) reduce potency by ~10-fold, highlighting steric limitations .

Advanced: What experimental controls are essential when analyzing its metabolic stability in hepatic microsomes?

Methodological Answer:

  • Positive Controls : Use verapamil or propranolol to validate CYP450 enzyme activity .
  • Negative Controls : Incubations without NADPH cofactor to distinguish enzymatic vs. non-enzymatic degradation .
  • Internal Standards : Stable isotopically labeled analogs (e.g., ¹³C₆-compound) to normalize LC-MS/MS quantification .

Advanced: How can researchers address discrepancies in reported synthetic yields for pyrazolo[3,4-b]pyridine intermediates?

Methodological Answer:
Discrepancies often stem from:

  • Catalyst Purity : Copper(I) iodide vs. copper(II) acetate alters cyclopropane formation efficiency (yield range: 45–72%) .
  • Oxygen Sensitivity : Anaerobic conditions (N₂ atmosphere) improve yields by preventing oxidation of sensitive intermediates .
  • Workup Protocols : Differences in extraction pH (e.g., pH 4 vs. pH 6) impact recovery of carboxylic acid vs. ester forms .

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